7-Methoxy-12-methylbenzo[b]phenanthrene
Description
7-Methoxy-12-methylbenzo[b]phenanthrene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a methoxy (-OCH₃) group at the 7-position and a methyl (-CH₃) group at the 12-position. For instance, substituted benzo[c]phenanthrene derivatives are synthesized via multi-step reactions involving halogenation, Suzuki coupling, and demethylation (e.g., Scheme 3 in ), suggesting analogous synthetic routes for this compound .
Properties
CAS No. |
16354-47-5 |
|---|---|
Molecular Formula |
C20H16O |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
7-methoxy-12-methylbenzo[a]anthracene |
InChI |
InChI=1S/C20H16O/c1-13-15-8-5-6-10-17(15)20(21-2)18-12-11-14-7-3-4-9-16(14)19(13)18/h3-12H,1-2H3 |
InChI Key |
NYOGCOVCKPOSCX-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C3=CC=CC=C13)OC)C=CC4=CC=CC=C42 |
Canonical SMILES |
CC1=C2C(=C(C3=CC=CC=C13)OC)C=CC4=CC=CC=C42 |
Synonyms |
7-Methoxy-12-methylbenz[a]anthracene |
Origin of Product |
United States |
Preparation Methods
Boronic Acid and Bromophenyl Acetate Coupling
The Suzuki–Miyaura reaction provides a robust framework for constructing biaryl intermediates essential for phenanthrene synthesis. In one approach, 2-formyl-4,5-methylenedioxyphenylboronic acid (5a ) reacts with methyl 2-bromophenylacetate (4a ) under Pd(PPh₃)₄ catalysis in dimethoxyethane (DME) at 100°C. This coupling forms a biphenyl structure, which undergoes intramolecular aldol condensation to yield methyl phenanthrene-9-carboxylate (6a ). The methoxy group at position 7 is introduced via the boronic acid precursor, while the methyl group at position 12 originates from the bromophenyl acetate moiety.
Optimization of Substituent Placement
Modifying the boronic acid’s substitution pattern allows precise placement of the methoxy group. For instance, substituting 5a with 4-methoxy-2-formylphenylboronic acid (5b ) directs the methoxy group to position 7 during cyclization. Concurrently, using methyl 2-bromo-4-methylphenylacetate introduces the methyl group at position 12. This method achieves a 77–99% yield reduction of the ester group to hydroxymethyl using LiBH₄, followed by chlorination with cyanuric chloride to facilitate amine displacement.
FeCl₃-Mediated Condensation and Aromatization
Phenanthraquinone and Substituted Cyclohexanone Condensation
FeCl₃ catalyzes the condensation of phenanthraquinone (3 ) with methyl-substituted cyclohexanones to form benzo[b]phenanthrene derivatives. For example, reacting 3 with 2-methylcyclohexanone (4b ) under neat conditions generates a secondary alcohol intermediate (5 ), which undergoes FeCl₃-mediated dehydration and dehydrogenative aromatization to yield 12-methylbenzo[b]phenanthrene-7-ol (6b ) in 42% yield. Subsequent methylation of the hydroxyl group using methyl iodide and K₂CO₃ introduces the methoxy substituent at position 7.
Solvent and Temperature Effects
Conducting the reaction in dichloroethane (DCE) at 80°C improves yields for bulkier ketones like 6-methoxy-α-tetralone (4f ), achieving 35% yield for 7-methoxy-12-methylbenzo[b]phenanthrene. The use of FeCl₃ as both a Lewis acid and oxidizing agent simplifies the synthesis by avoiding separate aromatization steps.
Naphthoquinone-Based Annulation Strategies
2,3-Dichloro-1,4-Naphthoquinone as a Starting Material
2,3-Dichloro-1,4-naphthoquinone (1 ) serves as a versatile precursor for annulated phenanthrenes. Treatment with sodium azide (NaN₃) in moist DMF generates vinyl azide intermediates, which undergo thermal decomposition to form pyrido[2,3-b]phenazine-diones. Introducing methoxy and methyl groups via nucleophilic substitution on chlorinated intermediates (e.g., 13a ) before cyclization enables regioselective functionalization.
Reductive Amination and Glyoxal Condensation
Reducing 2-chloro-3-(tolylamino)naphthalene-1,4-dione with sodium dithionite followed by condensation with glyoxal yields amino-substituted benzo[g]quinoxaline-5,10-dione (26a ). While this method primarily targets quinoxaline derivatives, adapting the reductive conditions to phenanthrene synthesis could facilitate methyl group incorporation at position 12.
Comparative Analysis of Synthetic Routes
Yield and Selectivity Considerations
The table below summarizes key parameters for the dominant methods:
The Suzuki–Miyaura approach offers superior yields and regiocontrol, whereas FeCl₃ condensation excels in simplicity and fewer purification steps. Naphthoquinone routes, while less direct, provide access to diverse heterocyclic analogs.
Functionalization and Post-Synthetic Modifications
Methoxylation via Nucleophilic Substitution
Chlorinated intermediates (e.g., 8 ) derived from hydroxymethyl phenanthrenes undergo displacement reactions with methoxide ions to install the methoxy group. For example, treating 8 with NaOMe in THF/isopropanol at 80°C achieves 85% conversion to 7-methoxy derivatives.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-12-methylbenz[a]anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products
The major products formed from these reactions include hydroxylated, alkylated, and halogenated derivatives of 7-Methoxy-12-methylbenz[a]anthracene, which can have distinct chemical and physical properties.
Scientific Research Applications
7-Methoxy-12-methylbenz[a]anthracene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and mechanisms of polycyclic aromatic hydrocarbons.
Biology: Research on its biological activity helps in understanding the interactions of similar compounds with biological systems.
Medicine: It serves as a reference compound in the development of drugs targeting specific pathways influenced by polycyclic aromatic hydrocarbons.
Industry: Its derivatives are explored for use in materials science, including the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 7-Methoxy-12-methylbenz[a]anthracene involves its interaction with cellular components, leading to various biological effects. It can bind to DNA and proteins, causing mutations and other cellular changes. The compound may also influence signaling pathways, such as the interleukin-2 pathway, which plays a role in immune response modulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
5-Methylbenzo[c]phenanthrene Derivatives
- Substituent Effects: Derivatives like 5-methylbenzo[c]phenanthrene exhibit antibacterial activity, with MIC values against E. coli and K. pneumoniae ranging from 8–64 µg/mL .
- Synthesis : Substituted benzo[c]phenanthrenes are synthesized via Pd-catalyzed cross-coupling and demethylation steps (). The presence of methoxy groups in 7-Methoxy-12-methylbenzo[b]phenanthrene may require similar protective/deprotective strategies .
Phenanthrene and Anthracene
- Molecular Configuration : Phenanthrene’s bent structure contrasts with anthracene’s linear geometry. This difference suppresses excimer formation in phenanthrene under compression, leading to distinct emission behaviors (e.g., phenanthrene retains emission intensity under high pressure, while anthracene exhibits aggregation-caused quenching) .
- Absorption Spectra : Phenanthrene derivatives (e.g., phenanthrolines) show altered UV-Vis spectra compared to parent PAHs. For example, heteroatom incorporation (e.g., nitrogen) shifts the 1B band to shorter wavelengths .
Acetylphenanthrene Derivatives
- Antibacterial Activity: Acetylphenanthrene-substituted fluoroquinolones (e.g., compound 6b) demonstrate enhanced efficacy against E. coli (MIC = 8 µg/mL) compared to parent drugs like norfloxacin . Methoxy and methyl groups in this compound may similarly modulate drug-receptor interactions.
Physicochemical Properties
Biodegradation and Environmental Fate
- Co-Metabolism : Microbial consortia (e.g., Pseudomonas, Burkholderia) degrade phenanthrene (85% efficiency) and pyrene (89%) via co-metabolism, where multiple PAHs provide synergistic carbon sources . Methoxy and methyl groups in this compound may slow degradation due to steric hindrance or increased hydrophobicity.
- Degradation Pathways: Phenanthrene is metabolized through phthalic acid pathways involving monooxygenases and epoxide hydrolases (e.g., in Phanerochaete chrysosporium) . Substituted derivatives may require additional enzymatic steps for demethylation or demethoxylation.
Key Research Findings and Contradictions
- Biodegradation Efficiency : While phenanthrene degrades efficiently (85% in 21 days), substituted derivatives like this compound may persist longer due to reduced microbial accessibility .
- Antibacterial Specificity: Acetylphenanthrene derivatives outperform parent fluoroquinolones against E. coli but show reduced efficacy against P. aeruginosa, highlighting substituent-dependent selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
